(2-Bromoethyl)triphenylphosphonium bromide
Overview
Description
“(2-Bromoethyl)triphenylphosphonium bromide” is a chemical compound with the molecular formula C20H19Br2P . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string [Br-].BrCCP+(C1=CC=CC=C1)C1=CC=CC=C1 . The InChI Key for this compound is ZHLVWYZWQPNQDQ-UHFFFAOYSA-M .Physical and Chemical Properties Analysis
“this compound” is a solid substance that appears white to cream in color . It has a molecular weight of 450.15 g/mol . The compound is hygroscopic and should be stored away from moisture and oxidizing agents under dry inert gas .Scientific Research Applications
Antitumor Properties :
- A study conducted by Dubois, Lin, and Beisler (1978) explored the antitumor properties of isoindolylalkylphosphonium salts, including 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyltriphenylphosphonium bromide. This compound exhibited significant activity against P-388 lymphocytic leukemia, suggesting its potential in cancer treatment (Dubois, Lin, & Beisler, 1978).
Synthetic Chemistry Applications :
- Lin, Ran, Xu, and Qing (2016) utilized difluoromethyltriphenylphosphonium bromide under photoredox conditions for bromodifluoromethylation of alkenes. This innovative method indicates the compound's role in synthetic chemistry, particularly in the formation of bromodifluoromethylated products (Lin, Ran, Xu, & Qing, 2016).
- Kraus and Guo (2008) reported the synthesis of 2-substituted indoles from 2-aminobenzyl phosphonium salts, including (2-aminobenzyl) triphenylphosphonium bromide, under microwave-assisted conditions. This method represents an efficient approach for synthesizing indoles, which are important in drug development (Kraus & Guo, 2008).
Organometallic Chemistry :
- Seyferth and Fogel (1966) investigated the reaction of vinylic phosphonium, including (β-Bromoethyl)triphenylphosphonium bromide, with phenylithium. Their research contributes to the understanding of phosphinemethylene chemistry, which is relevant in organometallic synthesis and catalysis (Seyferth & Fogel, 1966).
Supramolecular Chemistry :
- Rowan, Cantrill, and Stoddart (1999) achieved the template-directed syntheses of [2]rotaxanes using triphenylphosphonium stoppers, demonstrating the compound's utility in constructing complex molecular architectures (Rowan, Cantrill, & Stoddart, 1999).
Radioactive Waste Treatment :
- Aldridge, Warwick, Evans, and Vines (2007) explored the use of tetraphenylphosphonium bromide, a related compound, for removing technetium from radioactive waste streams. This research highlights the potential utility of phosphonium salts in environmental and waste management applications (Aldridge, Warwick, Evans, & Vines, 2007)
Safety and Hazards
Mechanism of Action
Mode of Action
It is known to participate in various chemical reactions, including c-c bond formation .
Biochemical Pathways
(2-Bromoethyl)triphenylphosphonium bromide is involved in various biochemical pathways. It is used as a reactant in the synthesis of different compounds, including Vernonia allenes, monohalovinylated pyrethroids, and Vitamin D analogs with anticancer activity .
Result of Action
It is known to be used in the synthesis of compounds with potential insecticidal and anticancer activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is hygroscopic and must be stored away from moisture and oxidizing agents under dry inert gas . Protection from humidity and water is also necessary as it is incompatible with oxidizing agents and moisture .
Properties
IUPAC Name |
2-bromoethyl(triphenyl)phosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrP.BrH/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,16-17H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLVWYZWQPNQDQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Br2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623408 | |
Record name | (2-Bromoethyl)(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7301-93-1 | |
Record name | Phosphonium, bromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264077 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2-Bromoethyl)(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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